Ikarugamycin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

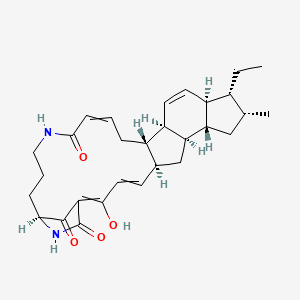

Fórmula molecular |

C29H38N2O4 |

|---|---|

Peso molecular |

478.6 g/mol |

Nombre IUPAC |

(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione |

InChI |

InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1 |

Clave InChI |

GHXZHWYUSAWISC-XSYQVIBFSA-N |

SMILES isomérico |

CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]4[C@@H]3CC=CC(=O)NCCC[C@H]5C(=O)C(=C(C=C4)O)C(=O)N5)C |

SMILES canónico |

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |

Origen del producto |

United States |

Foundational & Exploratory

Ikarugamycin: A Technical Guide to its Discovery, Biosynthesis, and Production from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin is a potent polycyclic tetramate macrolactam (PTM) antibiotic first isolated from Streptomyces. Its unique chemical structure, featuring a 5/6/5 carbocyclic ring system, and its diverse biological activities have made it a subject of significant interest in natural product chemistry and drug discovery.[1][2] These activities include antiprotozoal, antimicrobial, anti-leukemic, and anti-inflammatory properties.[3] Furthermore, this compound serves as a valuable tool compound for studying cellular processes, notably its role as an inhibitor of clathrin-mediated endocytosis (CME).[4][5][6] This technical guide provides a comprehensive overview of the discovery of this compound, its microbial origins, detailed biosynthetic pathways, protocols for its production and isolation, and quantitative data on its yields.

Discovery and Origin

This compound was first discovered in 1972 in the culture broth of a Streptomyces strain, No. 8603, which was isolated from a soil sample.[7] This strain was identified as a variant of Streptomyces phaeochromogenes and was subsequently named Streptomyces phaeochromogenes var. ikaruganensis.[7][8] The discovery was the result of a screening program that utilized the protozoan Tetrahymena pyriformis W as a test organism to find novel antiprotozoal agents.[7]

The initial characterization revealed this compound as white crystalline needles with a molecular formula of C29H38O4N2.[7] It exhibited strong antiprotozoal activity against Trichomonas vaginalis and Entamoeba histolytica.[7] Since its initial discovery, this compound and its derivatives have been isolated from various other Streptomyces species, highlighting the widespread distribution of its biosynthetic machinery in this genus.

Table 1: Streptomyces Species Known to Produce this compound and its Derivatives

| Streptomyces Species | Source of Isolation | Reference(s) |

| Streptomyces phaeochromogenes var. ikaruganensis | Soil | [4][7] |

| Streptomyces harbinensis | Soybean Root (Endophytic) | [9][10] |

| Streptomyces zhaozhouensis | Marine Sediments / Sponges | [11][12] |

| Streptomyces xiamenensis | Mangrove Sediments | [13] |

| Streptomyces sp. Tü 6239 | Environmental Sample | [2] |

| Streptomyces sp. KKMA-0239 | Marine-derived | [14] |

| Streptomyces sp. ZJ306 | Marine-derived | [15] |

Chemical Structure

This compound (IKA) is a member of the polycyclic tetramate macrolactam (PTM) family of natural products.[1] These compounds are characterized by a tetramic acid moiety integrated into a macrocyclic lactam ring, which is fused to a series of carbocyclic rings.[1][11] this compound is distinguished by its unique as-hydrindacene skeleton, forming a 5/6/5-membered carbocyclic ring system.[2][16] The structure was established through chemical degradation and spectroscopic analyses.[16] It has been proposed that this complex ring system is formed biogenetically through an intramolecular Diels-Alder reaction.[16]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). The core of this machinery involves a hybrid iterative polyketide synthase/non-ribosomal peptide synthetase (iPKS/NRPS).[8] Remarkably, only three genes, designated ikaA, ikaB, and ikaC, are essential for the complete synthesis of the this compound core structure.[2]

The biosynthetic pathway can be summarized as follows:

-

Precursor Formation (IkaA): The hybrid iPKS/NRPS enzyme, IkaA, catalyzes the formation of the universal PTM precursor, lysobacterene A. It utilizes acetyl-CoA and malonyl-CoA to synthesize two polyene chains, which are then attached to L-ornithine, followed by the formation of the characteristic tetramic acid ring.[2][8]

-

First Cyclization (IkaB): The oxidoreductase IkaB acts on the linear precursor to catalyze the first cyclization, forming a bicyclic intermediate.[8]

-

Second Cyclization (IkaC): The alcohol dehydrogenase IkaC performs the final ring formation. This step is a reductive Michael addition-like reaction that completes the distinctive 5/6/5 carbocyclic skeleton of this compound.[2][15]

Caption: Biosynthetic pathway of this compound from primary metabolites.

Quantitative Production Data

The yield of this compound can vary significantly depending on the producing strain, fermentation conditions, and whether a wild-type or heterologous expression system is used. Recent efforts in synthetic biology have focused on heterologous expression to improve titers and facilitate production. Overproduction levels of more than 100 mg/L have been achieved through the screening of different expression vectors, host strains, and cultivation media.[3]

Table 2: Reported Production Yields of this compound

| Production System | Strain(s) | Medium | Yield | Reference(s) |

| Wild-Type Fermentation | Streptomyces zhaozhouensis CA-185989 | APM9-modified | 8.9 mg/L | [2][17] |

| Heterologous Expression | Streptomyces sp. ZJ306 (ika cluster in a host) | Not specified | 5.15 mg/L (103 mg from 20L) | [2][17] |

| Heterologous Expression (Optimized) | S. albus DSM 40313 pSET152_ermE::ika | Zhang | 78.59 ± 3.94 mg/L | [2][17] |

| Heterologous Expression (Optimized) | S. albus KO5 pSET152_ermE::ika | Zhang | 109.61 ± 21.03 mg/L | [2][17] |

Experimental Protocols

General Workflow for Production and Analysis

The overall process from strain cultivation to pure compound involves fermentation, extraction, purification, and analysis.

Caption: General experimental workflow for this compound production.

Fermentation Protocol (Streptomyces zhaozhouensis)

This protocol is adapted from the bioassay-guided isolation of this compound derivatives.[11][15]

-

Strain Activation: Inoculate the producing strain, S. zhaozhouensis CA-185989, into a suitable seed medium and incubate at 28°C with shaking.

-

Production Culture: Transfer the seed culture into a production medium (e.g., 1 L of APM9-modified medium).

-

Incubation: Ferment the production culture at 28°C for 6-7 days with continuous agitation.[15]

-

Monitoring: Monitor the production of this compound and related metabolites periodically using LC-UV-MS analysis, looking for the characteristic UV absorption maxima around 220 nm and 325 nm.[7][11]

Isolation and Purification Protocol

-

Harvesting: After fermentation, centrifuge the culture broth at approximately 6000-8000 rpm to separate the supernatant from the mycelial biomass.[18]

-

Initial Extraction: Extract the culture supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297).[11] For the mycelia, an initial extraction with acetone (B3395972) can be performed, followed by evaporation and subsequent liquid-liquid extraction of the aqueous residue with ethyl acetate.

-

Concentration: Concentrate the active organic extract in vacuo to yield a crude extract.

-

Chromatography (Silica Gel): Subject the crude extract to silica (B1680970) gel column chromatography. Elute with a gradient of increasing polarity, for example, using hexane/ethyl acetate mixtures.[11]

-

Chromatography (Reverse Phase): Further purify the bioactive fractions using reverse-phase chromatography (e.g., C8 or C18 column). Elute with a gradient of acetonitrile/water, often with a modifier like 0.1% trifluoroacetic acid.[11]

-

Final Purification (HPLC): Obtain the pure compound using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).

-

Verification: Confirm the identity and purity of this compound using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Heterologous Expression Protocol

Heterologous expression is a powerful technique to produce this compound, activate silent gene clusters, and engineer novel derivatives.[19]

-

Gene Cluster Cloning: Amplify the ikaABC gene cluster from the genomic DNA of a producer strain.

-

Vector Construction: Clone the BGC into a suitable Streptomyces expression vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermE).[2][20]

-

Host Transformation: Introduce the expression vector into a suitable, fast-growing, and genetically tractable Streptomyces host strain (e.g., S. albus, S. coelicolor, or S. lividans) via conjugation.[17][21]

-

Strain Selection and Cultivation: Select recombinant strains and cultivate them under optimized fermentation conditions as described above. Screen various production media (e.g., Zhang, YEME, ISP2, R5A) to identify the optimal conditions for high-yield production.[2][20]

-

Extraction and Analysis: Follow the extraction and purification protocols outlined in section 5.3.

Regulation of Biosynthesis

The production of antibiotics like this compound in Streptomyces is tightly regulated.[22] Biosynthesis is typically initiated during the stationary phase of growth and is controlled by a complex network that responds to physiological and environmental cues.[22][23]

The regulation involves:

-

Cluster-Situated Regulators (CSRs): The biosynthetic gene cluster often contains specific regulatory genes that control the expression of the biosynthetic genes. These CSRs can act as activators or repressors.[22][23]

-

Global Regulators: Pleiotropic regulatory systems in Streptomyces monitor nutrient availability, developmental state, and population density to coordinate the onset of secondary metabolism.[22]

-

Small Molecule Effectors: Specialized small molecules, such as gamma-butyrolactones, can act as signals to trigger antibiotic production in a population-density-dependent manner.[22][23]

Genetic manipulation of these regulatory elements is a key strategy for activating silent BGCs and enhancing the production of desired metabolites.[19][24]

Conclusion

This compound remains a significant natural product, both for its therapeutic potential and its utility in cell biology research. Discovered over 50 years ago, modern techniques in genomics, synthetic biology, and fermentation technology have revitalized interest in this molecule. The elucidation of its concise biosynthetic pathway and the development of high-yield heterologous production systems have made this compound more accessible for further investigation.[3] This guide provides the foundational technical knowledge for researchers to explore the fascinating chemistry and biology of this compound, from its origins in Streptomyces to its production and purification in the laboratory.

References

- 1. Antibacterial Activity of this compound against Intracellular Staphylococcus aureus in Bovine Mammary Epithelial Cells In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous Expression and Optimization of Fermentation Conditions for Recombinant this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous Expression and Optimization of Fermentation Conditions for Recombinant this compound Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (Open Access) A new antibiotic,this compound (1972) | Kazuyoshi Jomon | 134 Citations [scispace.com]

- 8. biorxiv.org [biorxiv.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Streptomyces harbinensis sp. nov., an endophytic, this compound-producing actinomycete isolated from soybean root [Glycine max (L.) Merr] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New this compound Derivatives with Antifungal and Antibacterial Properties from Streptomyces zhaozhouensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New polycyclic tetramate macrolactams with antimycobacterial activity produced by marine-derived Streptomyces sp. KKMA-0239 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One [journals.plos.org]

- 19. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]

- 20. researchgate.net [researchgate.net]

- 21. Reassembly of Anthramycin Biosynthetic Gene Cluster by Using Recombinogenic Cassettes | Semantic Scholar [semanticscholar.org]

- 22. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Ikarugamycin: An In-Depth Technical Guide on its Antibiotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, was first isolated from the bacterium Streptomyces phaeochromogenes subsp. ikaruganensis.[1][2] While it has garnered significant attention for its potent antiprotozoal activities and, more recently, as a specific inhibitor of clathrin-mediated endocytosis in mammalian cells, its role as an antibacterial agent is of considerable interest.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antibiotic mechanism of action, based on available scientific literature. It is important to note that while hypotheses regarding its antibacterial mechanisms are established, direct experimental validation for some aspects remains to be fully elucidated.

Core Antibacterial Mechanisms of Action

The antibacterial activity of this compound is hypothesized to be multifaceted, primarily targeting the integrity and function of the bacterial cell envelope. The two primary proposed mechanisms are the disruption of the proton motive force across the bacterial membrane and the inhibition of peptidoglycan synthesis.[3][5]

Disruption of the Proton Motive Force (PMF)

The tetramic acid moiety of this compound is thought to be crucial for its antibacterial activity.[5] It is hypothesized that this functional group acts as a protonophore, shuttling protons across the bacterial cytoplasmic membrane. This action dissipates the transmembrane proton gradient (ΔpH) and the electrical potential (Δψ), which collectively constitute the proton motive force (PMF).[5] The PMF is essential for vital cellular processes in bacteria, including:

-

ATP Synthesis: The F1Fo-ATP synthase utilizes the proton gradient to generate ATP. Dissipation of the PMF would directly inhibit ATP production, leading to an energy crisis within the bacterial cell.

-

Solute Transport: Many nutrient uptake and efflux systems are coupled to the PMF.

-

Motility: The flagellar motor in motile bacteria is driven by the influx of protons.

The collapse of the PMF ultimately leads to a cessation of essential cellular functions and bacterial cell death.[5]

Inhibition of Peptidoglycan Synthesis

The macrocyclic lactam ring structure of this compound suggests a potential interaction with the precursors of peptidoglycan, a critical component of the bacterial cell wall.[3] It is proposed that this compound can bind to the D-alanyl-D-alanine termini of the nascent peptidoglycan precursor, Lipid II.[3] This binding would sterically hinder the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thus preventing the polymerization and cross-linking of the peptidoglycan layer. The inhibition of cell wall synthesis compromises the structural integrity of the bacterium, rendering it susceptible to osmotic lysis.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 0.6 | 5 | [3][6] |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 2–4 | Not Reported | |

| Isothis compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 2–4 | Not Reported | |

| 28-N-methylikaguramycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 1–2 | Not Reported | |

| 30-oxo-28-N-methylthis compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 32–64 | Not Reported | |

| This compound | Escherichia coli | >64 | Not Reported |

Cytotoxicity Data:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound | Bovine Mammary Epithelial Cells (Mac-T) | 9.2 | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[3][6]

a. Bacterial Strain Preparation: Two strains of Staphylococcus aureus (F51B and 15 AL), confirmed as multi-drug resistant and capable of intracellular localization, were used. The isolates were maintained at -80°C. Prior to the experiment, bacteria were cultured on Mannitol Salt Agar (B569324) (MSA) and subsequently grown in Mueller Hinton Broth (MHB) at 37°C in a shaking incubator at 200 rpm for 24 hours.[3]

b. MIC Assay (Broth Microdilution):

-

An overnight culture of S. aureus was diluted in MHB to achieve a final concentration of 5 × 10⁵ CFU/mL.[3]

-

This compound was serially diluted in a 96-well microplate to obtain a range of concentrations.

-

The diluted bacterial suspension was added to each well, resulting in a final volume of 200 µL.[3]

-

The plate was incubated at 37°C for 18 hours.[3]

-

The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.[3]

c. MBC Assay:

-

Aliquots from the wells of the MIC plate showing no visible growth were plated on nutrient agar.

-

The plates were incubated at 37°C for 18 hours.

-

The MBC was determined as the lowest concentration of this compound that resulted in a 99.9% reduction in the initial CFU/mL.[3]

Time-Kill Kinetics Assay[3]

-

An overnight culture of S. aureus was diluted in Tryptic Soy Broth (TSB).

-

The bacterial suspension was added to tubes containing this compound at concentrations of 1× MIC, 4× MIC, and 8× MIC to a final bacterial concentration of 1 × 10⁵ CFU/mL. An untreated bacterial suspension was used as a control.

-

The tubes were incubated at 37°C in a shaking incubator.

-

At various time points (e.g., 3, 6, 12, and 24 hours), a 100 µL aliquot was taken from each tube, serially diluted, and plated on nutrient agar.

-

The plates were incubated at 37°C for 18 hours, and the colonies were counted to determine the number of viable bacteria (CFU/mL).

-

The data were plotted as the logarithm of the viable count (log₁₀ CFU/mL) versus time.

Intracellular Antibacterial Activity Assay[3]

-

Bovine mammary epithelial cells (Mac-T cells) were seeded in a 96-well plate and allowed to adhere.

-

The cells were then infected with S. aureus.

-

After an invasion period, the extracellular bacteria were killed by incubating the cells with gentamicin.

-

The cells were then washed with phosphate-buffered saline (PBS).

-

The infected cells were treated with different concentrations of this compound (e.g., 1× MIC, 4× MIC, 8× MIC) for 3 hours. Untreated infected cells served as a control.

-

After treatment, the this compound-containing medium was removed, and the cells were washed.

-

The cells were lysed to release the intracellular bacteria.

-

The lysate was serially diluted and plated on nutrient agar to determine the number of surviving intracellular bacteria (CFU/mL).

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound.

References

- 1. Antibacterial Activity of this compound against Intracellular Staphylococcus aureus in Bovine Mammary Epithelial Cells In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. Antibacterial Activity of this compound against Intracellular Staphylococcus aureus in Bovine Mammary Epithelial Cells In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Ikarugamycin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

Ikarugamycin, a member of the polycyclic tetramate macrolactam (PoTeM) family of natural products, exhibits a range of potent biological activities, including antiprotozoal and antibacterial effects. Its complex molecular architecture, featuring a unique 5/6/5-fused ring system, has made it a compelling target for biosynthetic studies and synthetic biology applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in bacteria, focusing on the core enzymatic machinery, precursor molecules, and key chemical transformations. This document is intended for researchers, scientists, and drug development professionals interested in understanding and harnessing this fascinating biosynthetic pathway for the discovery and development of novel therapeutic agents.

Introduction

This compound was first isolated from the bacterium Streptomyces phaeochromogenes var. ikaruganensis. It belongs to the growing class of PoTeM natural products, which are characterized by a tetramic acid moiety embedded within a macrolactam ring, fused to a series of carbocyclic rings. The unique structural features and significant biological activities of PoTeMs have spurred research into their biosynthesis, with the this compound pathway serving as a key model system. Understanding the enzymatic logic behind the construction of this compound's intricate scaffold is crucial for efforts to generate novel analogs with improved therapeutic properties through biosynthetic engineering.

The this compound Biosynthetic Gene Cluster and Core Enzymes

The biosynthesis of this compound is orchestrated by a compact gene cluster encoding a minimal set of three essential enzymes: IkaA, IkaB, and IkaC.[1][2]

-

IkaA: A large, multidomain hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) responsible for synthesizing the linear polyene tetramate precursor, lysobacterene A.

-

IkaB: A Flavin Adenine Dinucleotide (FAD)-dependent oxidoreductase that catalyzes the initial cyclization of lysobacterene A.

-

IkaC: A Short-Chain Dehydrogenase/Reductase (SDR) family enzyme that carries out the final cyclization step to form the mature this compound core.

The streamlined nature of this pathway, requiring only three enzymes to construct a complex molecule, makes it an attractive system for heterologous expression and combinatorial biosynthesis.

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the assembly of the linear precursor by IkaA and the subsequent cyclization cascade catalyzed by IkaB and IkaC.

Stage 1: Assembly of Lysobacterene A by IkaA

The biosynthesis is initiated by the hybrid PKS/NRPS enzyme, IkaA. This megasynthase utilizes simple primary metabolites as building blocks:

-

Starter Unit: Acetyl-CoA

-

Extender Units: Malonyl-CoA

-

Amino Acid: L-ornithine

IkaA iteratively condenses these precursors to assemble two polyene chains, which are then linked to the L-ornithine moiety to form a tetramic acid lactam, yielding the linear intermediate, lysobacterene A.

Stage 2: Cyclization Cascade Catalyzed by IkaB and IkaC

The linear precursor, lysobacterene A, is then subjected to a series of intramolecular cyclizations to form the characteristic 5/6/5-fused ring system of this compound.

-

IkaB-mediated Cyclization: The FAD-dependent oxidoreductase, IkaB, is proposed to catalyze an intramolecular Diels-Alder reaction or a similar pericyclic reaction to form the first two rings of the core structure.

-

IkaC-mediated Cyclization: The final 6-membered ring is forged by the action of the short-chain dehydrogenase, IkaC. This enzyme likely catalyzes a reductive cyclization to complete the polycyclic core of this compound.

Quantitative Data

Significant progress has been made in the heterologous expression of the this compound biosynthetic gene cluster, particularly in Streptomyces hosts. Optimization of expression vectors, host strains, and fermentation conditions has led to substantial improvements in production titers.

| Host Strain | Expression System | This compound Titer (mg/L) | Reference |

| Streptomyces albus DMS40313 | pSET152_ermE::ika | 78.59 ± 3.94 | [3] |

| Streptomyces albus KO5 | pSET152_ermE::ika | 109.61 ± 21.03 | [3] |

| Streptomyces sp. ZJ306 | Native Producer | 5.15 | [3] |

| Streptomyces sp. | Heterologous Host | 8.9 | [3] |

Note: Enzyme kinetic data (Km, kcat, Vmax) for the individual Ika enzymes are not yet available in the published literature.

Experimental Protocols

Heterologous Expression of the this compound Biosynthetic Gene Cluster in Streptomyces albus

The following protocol outlines a general workflow for the heterologous expression of the ika gene cluster in S. albus, based on established methods.[3]

Materials:

-

Genomic DNA of the this compound-producing strain

-

High-fidelity DNA polymerase

-

Streptomyces expression vector (e.g., pSET152)

-

E. coli donor strain (e.g., ET12567/pUZ8002)

-

Streptomyces albus host strain

-

Appropriate growth media and antibiotics

Procedure:

-

Vector Construction:

-

Amplify the entire ikaABC gene cluster from the genomic DNA of the producing strain using high-fidelity PCR.

-

Clone the amplified gene cluster into a suitable Streptomyces expression vector.

-

Transform the resulting plasmid into an E. coli donor strain.

-

-

Intergeneric Conjugation:

-

Prepare a spore suspension of the S. albus recipient strain.

-

Grow the E. coli donor strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable conjugation medium.

-

Overlay the plates with appropriate antibiotics to select for S. albus exconjugants containing the expression plasmid.

-

-

Fermentation and Production:

-

Inoculate a suitable production medium with the S. albus exconjugant.

-

Incubate the culture under optimized conditions (e.g., temperature, shaking speed, and duration).

-

-

Extraction and Analysis:

-

Extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by LC-MS to detect the presence of this compound.

-

Purify this compound using chromatographic techniques (e.g., silica (B1680970) gel chromatography, HPLC).

-

Confirm the structure of the purified compound by NMR spectroscopy and mass spectrometry.

-

Note: Detailed protocols for the purification and in vitro enzymatic assays of the individual IkaA, IkaB, and IkaC enzymes are not currently well-documented in the literature. The development of such protocols would be a significant contribution to the field.

Conclusion and Future Outlook

The this compound biosynthetic pathway represents a paradigm of efficiency in natural product biosynthesis, employing a minimal set of enzymes to generate a structurally complex and biologically active molecule. The successful heterologous expression and optimization of this compound production have paved the way for the generation of novel analogs through combinatorial biosynthesis and protein engineering. Future research efforts should focus on the detailed biochemical and structural characterization of the Ika enzymes to fully elucidate their catalytic mechanisms. The development of robust in vitro assays and the determination of their kinetic parameters will be crucial for guiding rational engineering strategies. Furthermore, a deeper understanding of the regulatory networks governing the expression of the ika gene cluster will be essential for maximizing production titers and for activating cryptic PoTeM biosynthetic pathways. The knowledge gained from studying the this compound biosynthesis pathway will undoubtedly contribute to the broader field of natural product biosynthesis and facilitate the development of new and improved therapeutic agents.

References

- 1. Collection - Engineered Biosynthesis of 5/5/6 Type Polycyclic Tetramate Macrolactams in an this compound (5/6/5 Type)-Producing Chassis - Organic Letters - Figshare [acs.figshare.com]

- 2. A fungal NRPS-PKS enzyme catalyses the formation of the flavonoid naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Ikarugamycin as a natural product inhibitor of endocytosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin is a natural product antibiotic, first isolated from Streptomyces phaeochromogenes, that has been identified as a potent and selective inhibitor of clathrin-mediated endocytosis (CME).[1][2] This technical guide provides a comprehensive overview of this compound's activity, including quantitative data on its inhibitory effects, detailed experimental protocols for assessing its function, and visualizations of the affected cellular pathways. This document is intended to serve as a valuable resource for researchers in cell biology and professionals in drug development exploring the modulation of endocytic pathways.

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptor expression, and entry of pathogens.[3][4] Clathrin-mediated endocytosis (CME) is a major endocytic pathway in mammalian cells, characterized by the formation of clathrin-coated pits at the plasma membrane.[5][6] The intricate molecular machinery of CME presents numerous targets for therapeutic intervention in various diseases, including cancer, infectious diseases, and genetic disorders.

Small molecule inhibitors of CME are invaluable tools for dissecting this complex process and for validating potential drug targets.[7][8] However, many existing inhibitors suffer from low potency, lack of specificity, or off-target effects.[1][9] this compound has emerged as a promising natural product inhibitor of CME, demonstrating selectivity and acute effects.[1][10] It has been shown to disrupt the morphology of clathrin-coated pits, leading to a redistribution of essential adaptor proteins and clathrin itself.[11] This guide delves into the technical details of this compound's mechanism and provides the necessary information for its application in research and development.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits a dose-dependent inhibition of clathrin-mediated endocytosis across various cell lines and for multiple receptors that utilize this pathway. The following tables summarize the key quantitative data on its efficacy.

Table 1: IC50 Value of this compound for Transferrin Receptor (TfnR) Endocytosis

| Cell Line | IC50 (µM) | Pre-incubation Time | Reference |

| H1299 | 2.7 ± 0.3 | 1 hour | [1] |

Table 2: Inhibition of Transferrin (Tfn) Uptake in Various Cell Lines by this compound

| Cell Line | This compound Concentration (µM) | Pre-incubation Time | Inhibition of TfnR Uptake (%) | Reference |

| H1299 | 4 | 3 hours | ~80 | [1] |

| HCC366 | 4 | 3 hours | ~80 | [1] |

| ARPE-19 | 4 | 3 hours | ~80 | [1] |

| H1437 | 4 | 3 hours | ~50 | [1] |

| HBEC3KT | 4 | 3 hours | ~50 | [1] |

Table 3: Inhibition of Various Clathrin-Mediated Endocytosis (CME) Specific Receptors by this compound

| Receptor | Cell Line | This compound Concentration (µM) | Pre-incubation Time | Inhibition of Uptake (%) | Reference |

| Transferrin Receptor (TfnR) | H1299 | 4 | Not Specified | >60 | [1] |

| Epidermal Growth Factor Receptor (EGFR) | H1299 | 4 | Not Specified | ~70 | [1] |

| Low-Density Lipoprotein Receptor (LDLR) | ARPE-19 | 4 | Not Specified | ~70 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize the inhibitory effects of this compound on endocytosis.

Transferrin (Tfn) Uptake Assay

This assay measures the internalization of fluorescently labeled transferrin, a protein that is exclusively taken up by CME.

Materials:

-

Cells of interest (e.g., H1299) cultured on coverslips or in multi-well plates

-

Serum-free culture medium

-

Fluorescently labeled Transferrin (e.g., Alexa Fluor 647-Transferrin)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Mounting medium with DAPI

Protocol:

-

Cell Seeding: Seed cells on coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.

-

Serum Starvation: Wash the cells once with warm serum-free medium. Then, incubate the cells in serum-free medium for 1 hour at 37°C and 5% CO2 to upregulate transferrin receptor expression.[10]

-

This compound Treatment: Dilute this compound to the desired concentration in serum-free medium. Replace the starvation medium with the this compound-containing medium and incubate for the desired pre-incubation time (e.g., 1-3 hours) at 37°C. Include a vehicle control (DMSO) at the same final concentration.

-

Transferrin Pulse: Add fluorescently labeled Transferrin (e.g., 10 µg/mL final concentration) to the medium and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.[10]

-

Stopping Internalization: To stop the uptake, quickly wash the cells three times with ice-cold PBS.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[10]

-

Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with Hoechst or DAPI for 10 minutes.[10] Wash again three times with PBS and mount the coverslips on microscope slides using an appropriate mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the internalized transferrin by measuring the fluorescence intensity per cell.

Epidermal Growth Factor (EGF) Uptake Assay

This assay measures the endocytosis of the Epidermal Growth Factor Receptor (EGFR), which is also internalized via CME.

Materials:

-

Cells expressing EGFR (e.g., A549) cultured on coverslips

-

Serum-free DMEM with 0.3% BSA

-

Fluorescently labeled EGF (e.g., 2 ng/mL)

-

This compound stock solution (in DMSO)

-

Ice-cold PBS

-

Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.8)[12]

-

4% PFA in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

Protocol:

-

Cell Seeding: Seed cells on coverslips to the desired confluency.

-

Serum Starvation: Incubate cells in serum-free DMEM with 0.3% BSA for at least 1 hour at 37°C.[12]

-

This compound Treatment: Treat the cells with the desired concentration of this compound in serum-free DMEM with 0.3% BSA for the chosen duration at 37°C.

-

EGF Binding: Replace the medium with a solution containing fluorescently labeled EGF and incubate on ice for 1 hour in the dark to allow binding to the cell surface without internalization.[12]

-

Internalization: To initiate endocytosis, transfer the plates to a 37°C incubator for a defined period (e.g., 5-15 minutes).

-

Stopping Internalization and Surface Stripping: Place the plates back on ice and wash three times with ice-cold PBS. To remove non-internalized EGF, perform an acid wash by incubating with the acid wash buffer for 6 minutes on ice.[12][13]

-

Fixation and Permeabilization: Wash three times with ice-cold PBS and then fix with 4% PFA for 10 minutes at room temperature. Permeabilize the cells if intracellular staining is required.[12]

-

Imaging and Analysis: Mount the coverslips and visualize the internalized EGF using fluorescence microscopy.

Low-Density Lipoprotein (LDL) Uptake Assay

This protocol is for measuring the uptake of LDL, which is mediated by the LDL receptor through CME.

Materials:

-

Cells (e.g., HepG2) cultured in a 96-well plate

-

Fluorescently labeled LDL (e.g., LDL-DyLight™ 550)

-

This compound stock solution (in DMSO)

-

Culture medium

-

PBS

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to grow overnight.[1]

-

This compound Treatment: Treat cells with the desired concentration of this compound in culture medium for the specified time (e.g., 24 hours).[1]

-

LDL Uptake: Replace the medium with a working solution of fluorescently labeled LDL and incubate at 37°C for 3-4 hours.[1]

-

Washing: At the end of the incubation, aspirate the LDL-containing medium and wash the cells with fresh culture medium or PBS.[1]

-

Imaging and Analysis: Examine the degree of LDL uptake using a fluorescence microscope with appropriate filters.

Signaling Pathways and Experimental Workflows

Visualizing the complex cellular processes affected by this compound is essential for a clear understanding of its mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate the clathrin-mediated endocytosis pathway and a typical experimental workflow for studying this compound's effects.

Caption: Clathrin-Mediated Endocytosis Pathway and this compound's Point of Inhibition.

Caption: Experimental Workflow for Assessing this compound's Effect on Endocytosis.

Conclusion

This compound is a valuable tool for studying clathrin-mediated endocytosis due to its potency and selectivity.[1] The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations of endocytic trafficking and its role in health and disease. Its mechanism of action, which involves the disruption of clathrin-coated pit formation, offers a specific point of intervention for dissecting the CME pathway.[11] As with any chemical inhibitor, careful optimization of concentration and incubation times is necessary to ensure specific and reproducible results. Further research into the precise molecular interactions of this compound will undoubtedly enhance its utility as a chemical probe and may inform the development of novel therapeutics targeting endocytosis.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. researchgate.net [researchgate.net]

- 3. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. abcam.co.jp [abcam.co.jp]

- 8. Transferrin uptake assay [bio-protocol.org]

- 9. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 11. A potent endocytosis inhibitor this compound up-regulates TNF production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epidermal Growth Factor (EGF) Receptor Endocytosis Assay in A549 Cells [bio-protocol.org]

- 13. Epidermal Growth Factor (EGF) Receptor Endocytosis Assay in A549 Cells [en.bio-protocol.org]

Unraveling the Potential of Ikarugamycin: A Technical Guide to its Antiprotozoal Effects Against Trichomonas vaginalis

Disclaimer: This document provides a hypothetical framework for investigating the antiprotozoal effects of Ikarugamycin against Trichomonas vaginalis. As of this writing, direct experimental studies on this specific interaction are not extensively available in peer-reviewed literature. The experimental protocols, data, and mechanistic pathways described herein are based on the known biological activities of this compound and established methodologies for antiprotozoal drug discovery. This guide is intended for researchers, scientists, and drug development professionals as a roadmap for future investigation.

Introduction

Trichomonas vaginalis, a flagellated protozoan parasite, is the causative agent of trichomoniasis, the most prevalent non-viral sexually transmitted infection worldwide.[1] The current treatment landscape relies heavily on the 5-nitroimidazole class of drugs, primarily metronidazole (B1676534) and tinidazole.[2] However, the emergence of drug-resistant strains necessitates the exploration of novel therapeutic agents with distinct mechanisms of action.[3]

This compound, a polycyclic tetramate macrolactam antibiotic isolated from Streptomyces phaeochromogenes, has demonstrated a range of biological activities, including antiprotozoal, antibacterial, and antitumor effects.[4][5][6] Notably, this compound is a known inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process for nutrient uptake and signal transduction. Given that T. vaginalis is an obligate parasite reliant on scavenging nutrients from its host environment, often through endocytic pathways, this compound presents an intriguing candidate for investigation as a novel anti-trichomonal agent.[7][8] This technical guide outlines a comprehensive approach to evaluating the efficacy and mechanism of action of this compound against T. vaginalis.

Quantitative Data on Bioactivity (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of susceptibility and cytotoxicity testing of this compound. These values are projected based on its known potency in other biological systems.[5][9]

Table 1: In Vitro Susceptibility of T. vaginalis to this compound

| Compound | Strain | IC50 (µM) [24h] | IC90 (µM) [24h] |

| This compound | Metronidazole-Susceptible (e.g., G3) | 2.5 | 5.0 |

| Metronidazole-Resistant (e.g., B7RC2) | 3.0 | 6.5 | |

| Metronidazole | Metronidazole-Susceptible (e.g., G3) | 0.8 | 1.5 |

| Metronidazole-Resistant (e.g., B7RC2) | 15.0 | >50 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Compound | Cell Line | CC50 (µM) [24h] | Selectivity Index (SI = CC50 / IC50) |

| This compound | Human Vaginal Epithelial Cells (VK2/E6E7) | > 50 | > 20 |

| Human Cervical Adenocarcinoma Cells (HeLa) | 15.0 | 6.0 | |

| Metronidazole | Human Vaginal Epithelial Cells (VK2/E6E7) | > 200 | > 250 |

Experimental Protocols

In Vitro Cultivation of Trichomonas vaginalis

T. vaginalis trophozoites are cultured axenically in Diamond's Trypticase-Yeast Extract-Maltose (TYM) medium supplemented with 10% heat-inactivated horse serum.[10] Cultures are maintained at 37°C in anaerobic conditions. Parasites are passaged every 24-48 hours to maintain logarithmic growth for use in subsequent assays.

In Vitro Susceptibility Assay (IC50 Determination)

The 50% inhibitory concentration (IC50) of this compound against T. vaginalis is determined using a cell viability assay.

-

Preparation: Trophozoites in the logarithmic growth phase are harvested, counted using a hemocytometer, and diluted to a final concentration of 2 x 10^5 cells/mL in fresh TYM medium.

-

Drug Dilution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then serially diluted in TYM medium to achieve a range of final concentrations (e.g., 0.1 to 50 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.5%.

-

Incubation: 100 µL of the parasite suspension is added to each well of a 96-well microtiter plate, followed by 100 µL of the appropriate drug dilution. Plates are incubated anaerobically at 37°C for 24 hours.

-

Viability Assessment: Parasite viability is assessed using the resazurin (B115843) reduction assay.[11] Resazurin solution is added to each well, and plates are incubated for an additional 4-6 hours. The fluorescence (Ex/Em ~560/590 nm) is measured using a plate reader.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.[12]

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined against a relevant human cell line, such as the VK2/E6E7 vaginal epithelial cell line, to assess the selectivity of this compound.

-

Cell Culture: VK2/E6E7 cells are cultured in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and epidermal growth factor at 37°C in a 5% CO2 incubator.

-

Assay Procedure: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of this compound.

-

Incubation and Analysis: Plates are incubated for 24 hours. Cell viability is determined using the resazurin assay as described above. The CC50 is calculated from the dose-response curve.

Apoptosis Assessment

To determine if this compound induces programmed cell death in T. vaginalis, a series of apoptosis assays can be performed.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: Trophozoites are treated with this compound at its IC50 and 2x IC50 concentrations for 12-24 hours. Cells are then washed and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells is quantified using flow cytometry.

-

Caspase Activity Assay: Activation of effector caspases can be measured using a fluorometric assay. Following treatment with this compound, parasite lysates are incubated with a specific caspase-3/7 substrate. The cleavage of the substrate releases a fluorescent molecule, which is quantified to determine caspase activity.

-

DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. Treated trophozoites are lysed, and the DNA is extracted. DNA fragmentation can be visualized by agarose (B213101) gel electrophoresis, which will show a characteristic laddering pattern in apoptotic cells.

Visualizations: Workflows and Mechanistic Pathways

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound against T. vaginalis.

Hypothetical Signaling Pathway of this compound Action

T. vaginalis relies on receptor-mediated endocytosis to acquire essential nutrients like lipids from host low-density lipoproteins (LDL).[13] this compound's known ability to inhibit clathrin-mediated endocytosis in other eukaryotes provides a plausible mechanism for its anti-trichomonal activity.[9] Inhibition of this pathway would lead to nutrient starvation, triggering an apoptotic-like cell death cascade.

Caption: Hypothetical mechanism of this compound-induced apoptosis in T. vaginalis.

Conclusion

While direct evidence is pending, the established biological profile of this compound makes it a compelling candidate for development as a novel agent against Trichomonas vaginalis. Its potential to disrupt a fundamental process like endocytosis, which is crucial for the parasite's survival, suggests a mechanism of action distinct from current therapies. The experimental framework provided in this guide offers a systematic approach to validate this hypothesis, from initial susceptibility testing to elucidating the molecular pathways involved. Further research in this area is critical and could pave the way for a new class of therapeutics to combat the global health challenge of trichomoniasis.

References

- 1. Drug library screening against metronidazole-sensitive and metronidazole-resistant Trichomonas vaginalis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trichomonas vaginalis treatment guidelines - Melbourne Sexual Health Centre (MSHC) [mshc.org.au]

- 3. Trichomoniasis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical and Microbiological Aspects of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trichomonas vaginalis: pathogenesis, symbiont interactions and host cell immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The laboratory diagnosis of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Antifungal Properties of Novel Ikarugamycin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of novel derivatives of Ikarugamycin (B608069), a polycyclic tetramic acid macrolactam. This compound and its analogs are of significant interest due to their potent biological activities. This document summarizes key quantitative data, details experimental protocols for assessing antifungal activity, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary: Antifungal Activity

The in vitro antifungal activity of novel this compound derivatives, isolated from Streptomyces zhaozhouensis CA-185989, was evaluated against pathogenic fungi. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency. The data presented below is derived from a bioassay-guided fractionation study.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Novel Derivatives against Candida albicans

| Compound | Derivative Name | MIC (µg/mL) |

| 1 | Isothis compound | 2–4 |

| 2 | 28-N-methylthis compound | 4 |

| 3 | 30-oxo-28-N-methylthis compound | >64 |

| 4 | This compound (Reference) | 4 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its Novel Derivatives against Aspergillus fumigatus

| Compound | Derivative Name | MIC (µg/mL) |

| 1 | Isothis compound | 4–8 |

| 2 | 28-N-methylthis compound | 4–8 |

| 3 | 30-oxo-28-N-methylthis compound | >64 |

| 4 | This compound (Reference) | 4–8 |

Experimental Protocols

The following section details the methodologies for the key experiments cited in the evaluation of the antifungal properties of novel this compound derivatives.

Isolation and Purification of Novel this compound Derivatives

The production of novel this compound derivatives was achieved through fermentation of Streptomyces zhaozhouensis CA-185989.[1][3]

-

Fermentation: The bacterial strain was cultured in a suitable medium (e.g., APM9-modified medium) at 28°C for a period of 6 days.

-

Extraction: The culture broth was subjected to liquid-liquid extraction with ethyl acetate (B1210297) to yield a crude extract.

-

Chromatography: The crude extract was then fractionated using silica (B1680970) gel column chromatography with a hexane/ethyl acetate gradient of increasing polarity.

-

Purification: Final purification of the compounds was achieved using semi-preparative HPLC.

-

Structure Elucidation: The chemical structures of the isolated compounds were determined using a combination of electrospray-time of flight mass spectrometry (ESI-TOF MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds was determined by assessing their Minimum Inhibitory Concentration (MIC) values using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Strains: Pathogenic fungal strains, such as Candida albicans and Aspergillus fumigatus, were used.

-

Inoculum Preparation: Fungal cultures were grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A cell suspension was prepared in sterile saline and its turbidity was adjusted to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: Stock solutions of the test compounds were prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds were then made in RPMI-1640 medium directly in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared fungal inoculum was added to each well containing the drug dilutions. A drug-free well served as a growth control, and an uninoculated well served as a sterility control. The plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth compared to the growth control.

Proposed Antifungal Mechanism of Action

While the precise antifungal mechanism of this compound and its derivatives is not fully elucidated, recent studies on polycyclic tetramate macrolactams (PTMs) suggest a potential mode of action involving metal chelation and the generation of reactive oxygen species (ROS) through Fenton chemistry.[4][5][6]

Caption: Proposed mechanism of antifungal action via Fenton chemistry.

Visualized Workflows

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Experimental Workflow for Antifungal Compound Discovery

Caption: Workflow for the discovery of novel antifungal compounds.

Logical Flow for Antifungal Susceptibility Testing

Caption: Logical flow for MIC determination via broth microdilution.

References

- 1. New this compound Derivatives with Antifungal and Antibacterial Properties from Streptomyces zhaozhouensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New this compound derivatives with antifungal and antibacterial properties from Streptomyces zhaozhouensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Polycyclic Tetramate Macrolactams—A Group of Natural Bioactive Metallophores [frontiersin.org]

- 5. Polycyclic Tetramate Macrolactams—A Group of Natural Bioactive Metallophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early-Stage Research of Ikarugamycin's Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the antitumor properties of Ikarugamycin (B608069), a polycyclic tetramate macrolactam antibiotic. The document synthesizes key findings on its mechanisms of action, summarizes quantitative data from various studies, details experimental protocols, and visualizes the complex biological processes involved.

Introduction to this compound

This compound (IKA) is a natural product first isolated from Streptomyces phaeochromogenes.[1] Initially recognized for its potent antiprotozoal and antibiotic activities, subsequent research has unveiled its significant cytotoxic effects against a range of cancer cell lines, positioning it as a promising candidate for anticancer drug development.[1][2] This guide focuses on the foundational studies that have begun to elucidate the multifaceted ways in which this compound exerts its antitumor effects.

Mechanisms of Antitumor Activity

Early-stage research has identified several key mechanisms through which this compound exhibits its anticancer properties. These include the induction of apoptosis, inhibition of critical cellular processes like clathrin-mediated endocytosis, and modulation of cellular metabolism and immune responses.

Induction of Apoptosis

A primary mechanism of this compound's antitumor activity is the induction of programmed cell death, or apoptosis. Studies in human promyelocytic leukemia (HL-60) cells have shown that this compound treatment leads to a significant increase in the subdiploid DNA content, a hallmark of apoptosis.[1] This process is mediated by the activation of the caspase cascade.

Key Findings:

-

This compound induces apoptosis in HL-60 cells.[1]

-

The apoptotic pathway involves the cleavage and activation of caspase-9, caspase-8, and caspase-3.[1]

-

An early genotoxic effect is observed, suggesting DNA damage as an initial trigger for apoptosis.[1]

Inhibition of Hexokinase 2 and Metabolic Regulation

Recent investigations have highlighted this compound's role as an inhibitor of hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[3][4] Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect), and targeting this metabolic vulnerability is a promising therapeutic strategy.

Key Findings:

-

This compound inhibits the enzymatic activity of hexokinase 2.[3][5]

-

In breast cancer cell lines (MDA-MB-231 and MCF-7), this compound treatment leads to reduced lactate (B86563) production and decreased hexokinase activity.[6]

-

This metabolic modulation is also linked to the downregulation of tissue factor (TF) expression at both the protein and gene levels.[6]

Immunomodulatory Effects

This compound has been identified as a stimulator of cellular immune responses, suggesting a role in cancer immunotherapy.[7] It appears to enhance the antigen-presenting capabilities of dendritic cells (DCs).

Key Findings:

-

This compound stimulates the maturation and activation of dendritic cells.[4]

-

This effect is attributed to the inhibition of hexokinase 2 in DCs, which enhances their antigen-presenting potential.[4][7]

-

In preclinical models, this compound improved the anticancer activity of the immunogenic chemotherapeutic agent oxaliplatin (B1677828) in a T cell-dependent manner.[5][7] When administered intratumorally, it enhanced the efficacy of systemic oxaliplatin chemotherapy in a fibrosarcoma mouse model.[5]

Inhibition of Clathrin-Mediated Endocytosis

This compound is a known inhibitor of clathrin-mediated endocytosis (CME), a crucial process for the internalization of cell surface receptors and their ligands.[8][9] While this mechanism's direct link to cytotoxicity is still being fully elucidated, it represents a significant cellular process affected by the compound.

Key Findings:

-

This compound inhibits CME of multiple receptors in various cell lines.[8]

-

The half-maximal inhibitory concentration (IC50) for the inhibition of transferrin receptor uptake in H1299 cells is 2.7 ± 0.3 µM.[8]

-

This inhibition is acute and reversible.[8]

Quantitative Data on Antitumor Activity

The following tables summarize the quantitative data from various studies, providing a comparative look at the potency of this compound across different cancer cell lines and experimental contexts.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | 221.3 nM | [1] |

| H1299 | Human Non-small Cell Lung Carcinoma | 2.7 ± 0.3 µM (for CME inhibition) | [8] |

| MAC-T | Bovine Mammary Epithelial Cells | 9.2 µg/mL | [2] |

| MCF-7 | Human Breast Adenocarcinoma | 1 to 10 µM | [1] |

| HMO2 | Human Gastric Adenocarcinoma | 1 to 10 µM | [1] |

| HepG2 | Human Hepatocellular Carcinoma | 1 to 10 µM | [1] |

| Huh7 | Human Hepatoma | 1 to 10 µM | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the antitumor activity of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is a standard method for assessing cell viability. Cells are seeded in 96-well plates, treated with various concentrations of this compound, and incubated for a specified period (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved for spectrophotometric analysis.[1]

-

Real-Time Cell Monitoring Analysis (RTCA): Systems like the iCELLigence are used to monitor changes in electrical impedance as cells attach and proliferate on a microelectrode-coated culture plate. This allows for the real-time determination of cell index and IC50 values.[10]

-

Subdiploid DNA Content Analysis: Flow cytometry is used to quantify the percentage of cells with a subdiploid DNA content, which is indicative of apoptosis. Cells are treated with this compound, harvested, fixed, and stained with a DNA-intercalating dye like propidium (B1200493) iodide.[1]

Western Blot Analysis for Protein Expression

-

Protocol: Cells are treated with this compound, lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., caspases, HK2, TF), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.[6]

In Vivo Xenograft Studies

-

Model: Athymic nude mice are subcutaneously injected with cancer cells (e.g., PANC-1) to establish tumor xenografts.[3]

-

Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. This compound (or a vehicle control like DMSO) is administered via intraperitoneal (i.p.) injections on a set schedule (e.g., three times a week for 3 weeks).[3]

-

Measurements: Tumor size and body weight are monitored regularly. At the end of the study, tumors are excised for immunohistochemical analysis of proliferation markers (e.g., PCNA) and apoptosis markers (e.g., cleaved caspase-3).[3]

Clathrin-Mediated Endocytosis Inhibition Assay

-

Protocol: Cells (e.g., H1299) are pretreated with varying concentrations of this compound for a specified time (e.g., 1 hour). The uptake of a fluorescently labeled ligand for a receptor that undergoes CME (e.g., transferrin for the transferrin receptor) is then measured. The amount of internalized ligand is quantified to determine the extent of CME inhibition.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows associated with this compound's antitumor activity.

This compound-Induced Apoptotic Pathway

Caption: this compound-induced apoptotic signaling cascade in cancer cells.

Metabolic and Immunomodulatory Effects of this compound

Caption: Dual role of this compound in cancer cell metabolism and immune cell activation.

Experimental Workflow for In Vivo Antitumor Activity Assessment

Caption: A generalized workflow for evaluating the in vivo antitumor efficacy of this compound.

Conclusion and Future Directions

The early-stage research on this compound has laid a solid foundation for its potential as an anticancer agent. Its multifaceted mechanism of action, encompassing apoptosis induction, metabolic reprogramming, and immune modulation, offers multiple avenues for therapeutic intervention. Future research should focus on:

-

In-depth Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways affected by this compound.

-

Combination Therapies: Exploring the synergistic effects of this compound with other chemotherapeutic agents and immunotherapies.[5][7]

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and efficacy.

-

Analog Development: Synthesizing and screening this compound analogs to identify compounds with improved potency, selectivity, and reduced toxicity.

This technical guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive understanding of the current landscape of this compound research and highlighting promising directions for future investigations in the pursuit of novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer effects of this compound and astemizole identified in a screen for stimulators of cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic-derived approaches in cancer therapy: effectiveness of this compound in hexokinase-2 inhibition, tissue factor modulation, and metabolic regulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer effects of this compound and astemizole identified in a screen for stimulators of cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A potent endocytosis inhibitor this compound up-regulates TNF production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Ikarugamycin: A Polycyclic Tetramate Macrolactam at the Crossroads of Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin (B608069), a fascinating natural product first isolated from Streptomyces phaeochromogenes, stands as a paradigmatic example of the polycyclic tetramate macrolactam (PTM) class of secondary metabolites. Its intricate molecular architecture, centered around a unique 5-6-5 carbocyclic ring system fused to a macrolactam ring containing a tetramic acid moiety, has captivated chemists and biologists alike. This technical guide provides a comprehensive overview of this compound, delving into its chemical classification, biosynthetic origins, and diverse biological activities. We present a detailed examination of its mechanisms of action, including its well-documented roles as an inhibitor of clathrin-mediated endocytosis and hexokinase 2. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug development, offering a compilation of quantitative bioactivity data, detailed experimental protocols, and visual representations of key cellular pathways impacted by this potent molecule.

The Core Structure: Classification as a Polycyclic Tetramate Macrolactam

This compound is a structurally complex antibiotic characterized by its unique pentacyclic framework.[1] At its heart lies a tetramic acid unit embedded within a large macrolactam ring. This core structure is further elaborated by a fused polycyclic system, which in the case of this compound, is a distinctive 5-6-5 carbocyclic ring arrangement.[2]

Key Structural Features:

-

Macrolactam Ring: A large lactam ring forming the macrocyclic core.

-

Tetramic Acid Moiety: A 1,5-pyrrolidine-2,4-dione unit incorporated into the macrolactam ring. This moiety is crucial for many of its biological activities.

-

Polycyclic System: A series of fused carbocyclic rings, which for this compound is a 5-6-5 system.[2]

The IUPAC name for this compound is (1Z,3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.0⁵,¹⁶.0⁷,¹⁵.0⁸,¹²]octacosa-1,3,13,18-tetraene-20,27,28-trione, and its Chemical Abstracts Service (CAS) registry number is 36531-78-9.

Biosynthesis: An Iterative PKS/NRPS Machinery

The intricate structure of this compound is assembled by a fascinating biosynthetic machinery, primarily involving a hybrid iterative polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system.[3] The core biosynthetic gene cluster essential for this compound production consists of three key genes: ikaA, ikaB, and ikaC.

-

IkaA (PKS/NRPS): This large, multifunctional enzyme is responsible for the initial assembly of the polyene chains from acetate (B1210297) and malonate precursors and their subsequent condensation with L-ornithine to form the tetramate-polyene intermediate.

-

IkaB and IkaC (Cyclases): These enzymes catalyze the subsequent cyclization reactions of the polyene chains to form the characteristic 5-6-5 carbocyclic ring system of this compound.

The heterologous expression of this minimal gene cluster in hosts like Escherichia coli or other Streptomyces species has been successfully demonstrated, paving the way for biosynthetic engineering and the production of novel this compound analogs.[3]

Figure 1: Simplified workflow of this compound biosynthesis.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiprotozoal, and anticancer properties. A summary of its quantitative bioactivity data is presented in the tables below.

Table 1: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| H1299 | Non-small cell lung cancer | 2.7 | [1] |

| MDA-MB-231 | Breast Cancer | 24.1 | [4] |

| MCF-7 | Breast Cancer | 19.25 | [4] |

| PANC-1 | Pancreatic Cancer | Varies (nM range) | [5] |

| BxPC-3 | Pancreatic Cancer | Varies (nM range) | [5] |

Table 2: Antimicrobial and Antifungal Activity of this compound (MIC Values)

| Organism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Bacteria (Gram-positive) | 2-4 | [6] |

| Staphylococcus aureus | Bacteria (Gram-positive) | 0.6 | [7] |

| Candida albicans | Fungus | 4 | [6] |

| Aspergillus fumigatus | Fungus | 4-8 | [6] |

Mechanisms of Action

This compound's diverse biological effects stem from its ability to interact with multiple cellular targets and pathways. Two of its most well-characterized mechanisms of action are the inhibition of clathrin-mediated endocytosis and the targeting of hexokinase 2.

Inhibition of Clathrin-Mediated Endocytosis (CME)

This compound is a potent inhibitor of CME, a fundamental cellular process for the internalization of nutrients, signaling receptors, and other macromolecules.[1] It disrupts the formation and function of clathrin-coated pits at the plasma membrane. Mechanistically, this compound treatment leads to a redistribution of key CME components, including clathrin and the adaptor protein complex 2 (AP2), causing them to accumulate at the plasma membrane and preventing the successful formation of endocytic vesicles.[2]

Figure 2: this compound's inhibition of clathrin-mediated endocytosis.

Inhibition of Hexokinase 2 (HK2)

A key mechanism underlying this compound's anticancer activity is its ability to target and inhibit hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[7][8] Cancer cells often exhibit elevated rates of glycolysis (the Warburg effect) and an overexpression of HK2, making it an attractive therapeutic target. This compound binds to HK2, inhibiting its enzymatic activity and thereby disrupting the first committed step of glycolysis.[9] This leads to a reduction in glucose consumption, lactate (B86563) production, and overall glycolytic flux in cancer cells, ultimately leading to energy depletion and cell death.[5]

Figure 3: Inhibition of Hexokinase 2 by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Extraction and Purification of this compound from Streptomyces

-

Fermentation: Inoculate a suitable production medium (e.g., APM9-modified medium) with a culture of the this compound-producing Streptomyces strain. Incubate at 28°C for 6-7 days with shaking.[6]

-

Extraction: After fermentation, extract the whole culture broth with an equal volume of ethyl acetate. Separate the organic phase.[10]

-

Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure to obtain the crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate of increasing polarity.[6]

-

Monitor fractions for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing this compound and further purify using reversed-phase HPLC to obtain pure this compound.[6]

-

Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.[7]

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7]

Determination of IC₅₀ using the MTT Assay

-

Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell viability, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Conclusion